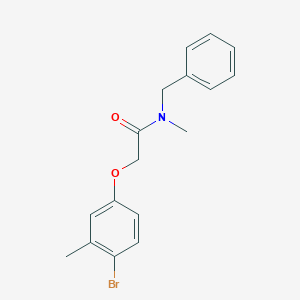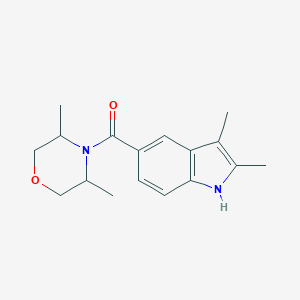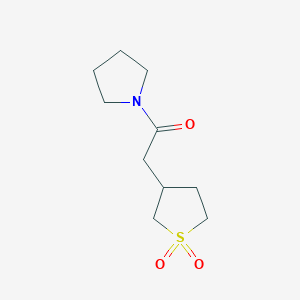
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as amides, which are widely used in pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is not fully understood, but it is thought to act by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in DNA synthesis. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Future Directions
There are several possible future directions for research involving N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the most effective dosages and treatment regimens, as well as to investigate potential side effects. Another area of interest is its potential as a tool for studying the mechanisms of apoptosis and cell death. Additional research is needed to fully understand its mechanism of action and its effects on various cell types. Finally, N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide could be used as a starting point for the development of new compounds with improved activity and selectivity.
Synthesis Methods
The synthesis of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide involves several steps, including the reaction of 4-bromo-3-methylphenol with benzyl bromide to form 4-bromo-3-methylphenyl benzyl ether. This intermediate is then reacted with N-methylacetamide to form the final product.
Scientific Research Applications
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been used in scientific research as a tool to study various biological processes. It has been found to have activity against certain cancer cell lines, and has been used in studies of apoptosis and cell death.
properties
Product Name |
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide |
|---|---|
Molecular Formula |
C17H18BrNO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-benzyl-2-(4-bromo-3-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-13-10-15(8-9-16(13)18)21-12-17(20)19(2)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
RDPPTEVNUAEGLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
solubility |
22.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)




